molecular formula C7H15NO6S B11976560 1-Aminocyclohexane-1-carboxylic acid;sulfuric acid

1-Aminocyclohexane-1-carboxylic acid;sulfuric acid

Cat. No.: B11976560
M. Wt: 241.26 g/mol
InChI Key: AFSPONWGDIHYDU-UHFFFAOYSA-N
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Description

1-Aminocyclohexane-1-carboxylic acid is an α-amino acid that is cyclohexanecarboxylic acid substituted by an amino group at position 1 . This compound is known for its unique structure, which includes a cyclohexane ring, making it a sterically constrained amino acid. Sulfuric acid is a highly corrosive strong mineral acid with the molecular formula H₂SO₄. When combined, these compounds can form various derivatives used in different scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Aminocyclohexane-1-carboxylic acid can be synthesized through several methods. One common method involves the reaction of cyclohexanone with ammonium chloride and ammonia in the presence of ethanol and water. The reaction mixture is stirred at room temperature, followed by the addition of sodium cyanide. The resulting product is then treated with hydrochloric acid to yield 1-Aminocyclohexane-1-carboxylic acid .

Industrial Production Methods

In industrial settings, the production of 1-Aminocyclohexane-1-carboxylic acid often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Aminocyclohexane-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Aminocyclohexane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in peptide synthesis and as a chiral auxiliary in asymmetric synthesis.

    Biology: Studied for its role in protein structure and function due to its sterically constrained nature.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: Used in the synthesis of various chemical intermediates and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-Aminocyclohexane-1-carboxylic acid involves its incorporation into peptides and proteins, where it can influence the conformation and stability of the resulting molecules. Its sterically constrained structure can induce specific folding patterns, which can affect the biological activity of peptides and proteins .

Comparison with Similar Compounds

Similar Compounds

    1-Aminocyclopentane-1-carboxylic acid: Another sterically constrained amino acid with a cyclopentane ring.

    1-Aminocyclobutanecarboxylic acid: Contains a cyclobutane ring and is used in similar applications.

    Cycloleucine: A non-proteinogenic amino acid with a cyclohexane ring.

Uniqueness

1-Aminocyclohexane-1-carboxylic acid is unique due to its cyclohexane ring, which provides a higher degree of steric hindrance compared to cyclopentane or cyclobutane derivatives. This makes it particularly useful in applications requiring specific conformational constraints .

Properties

Molecular Formula

C7H15NO6S

Molecular Weight

241.26 g/mol

IUPAC Name

1-aminocyclohexane-1-carboxylic acid;sulfuric acid

InChI

InChI=1S/C7H13NO2.H2O4S/c8-7(6(9)10)4-2-1-3-5-7;1-5(2,3)4/h1-5,8H2,(H,9,10);(H2,1,2,3,4)

InChI Key

AFSPONWGDIHYDU-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(C(=O)O)N.OS(=O)(=O)O

Origin of Product

United States

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